molecular formula C17H12O3 B5182664 4-biphenylyl 2-furoate CAS No. 75742-01-7

4-biphenylyl 2-furoate

Cat. No. B5182664
CAS RN: 75742-01-7
M. Wt: 264.27 g/mol
InChI Key: ABTNYEMMMLVTBW-UHFFFAOYSA-N
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Description

4-biphenylyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of biphenyl and furoate, which are aromatic organic compounds. The synthesis of 4-biphenylyl 2-furoate is a complex process that requires specific conditions and reagents.

Scientific Research Applications

4-biphenylyl 2-furoate has been extensively studied for its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting materials. In pharmaceuticals, 4-biphenylyl 2-furoate has been investigated for its potential as an anti-inflammatory agent. In materials science, this compound has been used as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-biphenylyl 2-furoate is not well understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, 4-biphenylyl 2-furoate may have antioxidant properties, which can help to reduce oxidative stress in cells.
Biochemical and Physiological Effects:
Studies have shown that 4-biphenylyl 2-furoate has several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that are involved in the inflammatory response. Additionally, 4-biphenylyl 2-furoate has been shown to have antioxidant properties, which can help to reduce oxidative stress in cells. However, the physiological effects of this compound in vivo are not well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-biphenylyl 2-furoate in lab experiments is its potential as an anti-inflammatory agent. This compound has been shown to inhibit the activity of COX-2, which is a key enzyme involved in the inflammatory response. Additionally, 4-biphenylyl 2-furoate has antioxidant properties, which can help to reduce oxidative stress in cells. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain high yields of pure product.

Future Directions

There are several future directions for the study of 4-biphenylyl 2-furoate. One potential direction is the investigation of this compound as an anti-inflammatory agent in vivo. Studies have shown that 4-biphenylyl 2-furoate can inhibit the activity of COX-2 in vitro, but its effects in vivo are not well understood. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential applications in other fields, such as materials science and organic electronics. Finally, the development of more efficient and cost-effective synthesis methods for 4-biphenylyl 2-furoate could increase its potential applications in various fields.

Synthesis Methods

The synthesis of 4-biphenylyl 2-furoate is a multi-step process that involves the reaction of biphenyl with furoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires high temperatures. The resulting product is then purified using various methods, including recrystallization and column chromatography. The yield of the synthesis process is dependent on the reaction conditions and the purity of the starting materials.

properties

IUPAC Name

(4-phenylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-17(16-7-4-12-19-16)20-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTNYEMMMLVTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294301
Record name biphenyl-4-yl 2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-4-yl 2-furoate

CAS RN

75742-01-7
Record name MLS002695324
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name biphenyl-4-yl 2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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